1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID
Overview
Description
1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the condensation of resorcinol with acetonedicarboxylic acid in the presence of concentrated sulfuric acid to form the chromen-2-one core . This intermediate is then subjected to further reactions to introduce the methoxy and methyl groups, followed by the addition of the pyrrolidine ring through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methyl-7-hydroxycoumarin share structural similarities with the chromen-2-one core.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as proline derivatives, exhibit similar chemical properties.
Uniqueness
1-[2-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETYL]PYRROLIDINE-2-CARBOXYLIC ACID is unique due to the combination of the chromen-2-one core with the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-10-12-6-5-11(24-2)8-15(12)25-18(23)13(10)9-16(20)19-7-3-4-14(19)17(21)22/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKXDXAEQZHOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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